![molecular formula C12H9N3O3 B2404854 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid CAS No. 1083202-30-5](/img/structure/B2404854.png)

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

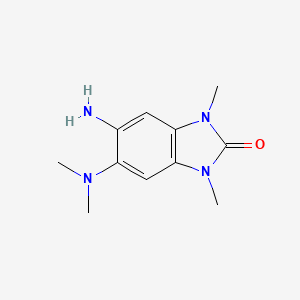

“2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid” is a chemical compound with the molecular formula C8H8CLN3O3 . It’s a hydrochloride and has a molecular weight of 229.62 . The compound is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeds through the carbocation intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using different techniques . X-ray diffraction (XRD) patterns reveal a monoclinic polycrystalline nature .Chemical Reactions Analysis

The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .The optical functions of similar compounds are calculated from the transmittance and reflectance spectra measured over the spectral range 200–2500 nm . Two indirect allowed optical energy gaps were estimated .

Scientific Research Applications

Synthesis Methods

A novel method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines is described, involving a closed-ring reaction followed by a ring-opening reaction. This method allows for the convenient and economical large-scale synthesis of condensed pyrazoles (Qiao Ren, 2005).

Another approach involves the synthesis of 9-chloropyrazolo[4,3-b]quinolines from 1-methyl-4-arylaminopyrazole-3- and -5-carboxylic acids, using a copper catalyst and phosphorus oxychloride (Y. A. Manaev, V. Perevalov, M. A. Andreeva, & B. Stepanov, 1984).

Chemical Properties and Reactions

The study of pyrazolo[3,4-c]quinoline derivatives reveals unique aminoalkylation at specific sites, providing insights into their chemical behavior and potential applications (K. Nagarajan & R. Shah, 1992).

Research into the condensation of certain compounds with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has led to the creation of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones (Isabelle Tomassoli et al., 2016).

Biomedical Applications

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (L. Deady et al., 2003).

Novel ofloxacin derivatives, including quinoline carboxylic acids, have been synthesized and evaluated for antimycobacterial activities, showing promising results against Mycobacterium tuberculosis (M. Dinakaran et al., 2008).

Antimicrobial Research

- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been conducted, showcasing potential as antimicrobial agents (B. S. Holla et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-3-2-6(12(17)18)4-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGAYHPGIREEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2404788.png)

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)